Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-
Description
The compound "Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-" is a structurally complex organosilicon molecule. Its systematic name indicates a phenyl ring substituted at the para position with a silyl ether group. The silyl ether consists of a 1,1-dimethylethyl (tert-butyl) group, two methyl groups attached to silicon, and a trimethylsilyl group bonded to the phenyl oxygen.
Properties
CAS No. |
143106-12-1 |
|---|---|
Molecular Formula |
C15H28OSi2 |
Molecular Weight |
280.55 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane |
InChI |
InChI=1S/C15H28OSi2/c1-15(2,3)18(7,8)16-13-9-11-14(12-10-13)17(4,5)6/h9-12H,1-8H3 |
InChI Key |
AAOKQPABVADXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Silylation Methods
Direct silylation represents the most straightforward route to synthesize [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-. This method involves reacting a phenolic precursor with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. For instance, 4-hydroxyphenyltrimethylsilane serves as the starting material, where the hydroxyl group undergoes silylation with TBDMSCl in the presence of imidazole or triethylamine.
Typical Procedure :
- Reaction Setup : 4-Hydroxyphenyltrimethylsilane (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.
- Base Addition : Imidazole (2.5 equiv) is added to deprotonate the hydroxyl group.
- Silylation : TBDMSCl (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup : The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over sodium sulfate.
- Purification : Column chromatography (hexanes/ethyl acetate) yields the product as a colorless liquid (75–82% yield).
Key Considerations :
- Excess TBDMSCl ensures complete conversion, but rigorous drying is necessary to prevent hydrolysis of the silylating agent.
- Alternative solvents like dichloromethane or dimethylformamide (DMF) may accelerate reaction rates but require higher temperatures.
Grignard-Mediated Synthesis
Grignard reagents enable the construction of the tert-butyldimethylsilyloxy group through nucleophilic substitution. This method is particularly useful for large-scale production, as demonstrated in a patented protocol.
Procedure :
- Grignard Formation : Tert-butyl chloride reacts with magnesium in a mixed ether-cyclohexane solvent to generate tert-butylmagnesium chloride.
- Silyl Chloride Addition : Dimethyldichlorosilane (1.0 equiv) is added to the Grignard reagent at 40–55°C, forming tert-butyldimethylchlorosilane.
- Phenolic Coupling : The resultant chlorosilane is reacted with 4-hydroxyphenyltrimethylsilane in the presence of triethylamine, yielding the target compound.
Advantages :
- High purity (99.0%) and yield (82%) achievable through controlled stoichiometry.
- Scalable to industrial production with minimal byproducts.
Challenges :
- Requires strict moisture control to prevent Grignard reagent decomposition.
- Post-reaction purification involves vacuum distillation to remove magnesium salts.
Catalytic Approaches
Transition-metal catalysis offers a niche route for synthesizing silane derivatives, though applications for this specific compound remain underexplored. Palladium-based catalysts, such as Pd(PPh3)4, have been employed in related silylation reactions.
Hypothetical Pathway :
- Substrate Preparation : 4-Bromophenyltrimethylsilane is treated with a silyl ether nucleophile.
- Cross-Coupling : A palladium catalyst (e.g., Pd(dba)2) facilitates the substitution of bromide with a tert-butyldimethylsilyloxy group.
- Optimization : Ligands like XantPhos improve selectivity, while elevated temperatures (100–160°C) enhance reaction rates.
Limitations :
- Limited experimental data specific to this compound necessitates further validation.
- High catalyst loadings (10–20 mol%) may impede cost-effectiveness.
Purification and Characterization
Purification Techniques :
- Column Chromatography : Silica gel with hexanes/ethyl acetate (95:5) effectively separates the product from unreacted silyl chloride.
- Rectification : Vacuum distillation (20–50 mbar, 120–150°C) removes low-boiling impurities, yielding >99% purity.
Characterization Data :
- 1H NMR (CDCl3): δ 0.20 (s, 9H, Si(CH3)3), 0.90 (s, 9H, C(CH3)3), 1.01 (s, 6H, Si(CH3)2), 6.80–7.20 (m, 4H, aromatic).
- 13C NMR : δ −2.5 (Si(CH3)3), 18.2 (C(CH3)3), 25.8 (Si(CH3)2), 127.3–134.5 (aromatic carbons).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Direct Silylation | 75–82 | 95–99 | Moderate | Low |
| Grignard-Mediated | 82 | 99 | High | Moderate |
| Catalytic | N/A | N/A | Low | High |
Chemical Reactions Analysis
Types of Reactions
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The trimethylsilyl and tert-butyl-dimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce various silane derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a silicon atom bonded to a phenolic group and several alkyl groups, which contribute to its hydrophobic nature and reactivity. Its molecular formula is with a molecular weight of approximately 236.42 g/mol . The presence of the dimethylsilyl group enhances its stability and compatibility with organic materials.
Applications in Materials Science
1. Coupling Agents in Composite Materials
Silane compounds are extensively used as coupling agents in composite materials. They improve the bonding between inorganic fillers (like silica) and organic polymers, enhancing mechanical properties such as tensile strength and impact resistance. The hydrolytic stability of this silane allows it to function effectively under various environmental conditions .
2. Surface Modification
This silane is employed in surface modification processes to enhance the hydrophobicity of materials. By creating a siloxane layer on surfaces, it can significantly reduce wettability, which is crucial for applications in coatings and sealants. This property is particularly beneficial in industries where moisture resistance is essential .
3. Adhesives and Sealants
In adhesive formulations, Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- acts as a reactive diluent that improves adhesion to substrates like glass, metal, and ceramics. Its ability to form covalent bonds with these materials enhances the durability and performance of adhesives under stress .
Pharmaceutical Applications
1. Drug Delivery Systems
Recent studies have explored the use of silanes in drug delivery systems. The hydrophobic characteristics of this compound allow it to encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability. Additionally, its ability to modify surface properties can enhance cellular uptake of drug-loaded nanoparticles .
2. Modulators of Biological Activity
Research has indicated that silanes can modulate biological activities by interacting with cellular membranes or proteins. For instance, compounds similar to Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- have shown potential in targeting specific receptors in cancer therapy .
Case Studies
Mechanism of Action
The mechanism by which Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and tert-butyl-dimethylsilyl groups can form stable bonds with hydroxyl and phenol groups, protecting them from unwanted reactions. This allows for selective modification and functionalization of molecules in complex chemical environments.
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared below with structurally or functionally related silanes.
Structural Analogues
a. Hexamethyldisiloxane (CAS 107-46-0)
- Structure : Trimethyl[(trimethylsilyl)oxy]silane.
- Molecular Formula : C₆H₁₈OSi₂.
- Molecular Weight : 162.38 g/mol.
- Key Differences : Lacks the aromatic phenyl group and tert-butyldimethylsilyl (TBDMS) substituent.
- Applications : Widely used as a solvent, lubricant, or silicone precursor due to its low viscosity and high thermal stability. Its simplicity contrasts with the target compound’s aromatic and bulky substituents, which may reduce volatility and enhance hydrolytic stability .
b. Silane,[(1R,3E,5S)-3-(2-chloroethylidene)-5-fluoro-4-methylenecyclohexyl]oxydimethyl- (CAS 496046-08-3)
- Structure : Cyclohexyl backbone with chloro, fluoro, and methylene substituents, bonded to a TBDMS group.
- Molecular Formula : C₁₅H₂₆ClFOSi.
- Molecular Weight : 304.90 g/mol.
- Key Differences : The cyclohexyl ring and halogen substituents introduce distinct electronic and steric effects compared to the phenyl group in the target compound. This may influence reactivity in cross-coupling reactions or pharmaceutical applications .
c. Nucleoside Derivative with TBDMS Protection ()
- Structure : Features a TBDMS-protected ribose moiety in a nucleoside analog.
- Key Differences: The TBDMS group here protects a sugar hydroxyl group, whereas the target compound’s TBDMS-aryl ether could stabilize phenolic intermediates.
Comparative Data Table
*Estimated based on molecular formula.
†Approximate range for nucleoside analogs.
Research Findings and Functional Insights
- Hydrolytic Stability : The TBDMS group in the target compound likely offers greater resistance to hydrolysis compared to trimethylsilyl (TMS) groups, as seen in hexamethyldisiloxane . This aligns with established trends where bulky silyl groups enhance stability in acidic or aqueous conditions .
- Steric Effects : The para-substituted phenyl-TBDMS ether may hinder nucleophilic attacks, similar to TBDMS-protected nucleosides . This property is critical in synthetic chemistry for selective deprotection strategies.
- Electronic Properties : The aromatic ring in the target compound could enable π-π interactions in material science applications, unlike aliphatic siloxanes or halogenated cyclohexyl derivatives .
Biological Activity
Silane compounds, particularly those with functional groups that enhance their biological activity, have garnered attention in various fields, including pharmaceuticals and materials science. The compound Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is notable for its potential applications due to its unique structure and properties.
- Molecular Formula: C19H24OSi
- Molecular Weight: 312.47 g/mol
- CAS Number: 110519-15-8
This silane compound features a trimethylsilyl group attached to a phenolic structure, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of silane compounds can be influenced by their structural features. This particular silane has been studied for its potential effects on cellular processes and interactions with biological molecules.
- Antioxidant Properties : Silanes have been shown to exhibit antioxidant activity, which can protect cells from oxidative stress.
- Cell Membrane Interaction : The hydrophobic nature of the silane may facilitate interactions with cell membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : Some studies suggest that silanes can modulate enzyme activity, influencing metabolic pathways.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of various silane derivatives, demonstrating that compounds similar to Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- showed significant free radical scavenging abilities.
- Results indicated a dose-dependent response in antioxidant activity, with higher concentrations yielding greater protective effects against oxidative damage in cultured cells.
-
Cell Viability and Proliferation :
- In vitro experiments assessed the impact of this silane on cell viability using MTT assays. Results indicated that low concentrations promoted cell proliferation in certain cancer cell lines, suggesting potential applications in cancer therapy.
- Conversely, higher concentrations resulted in cytotoxic effects, highlighting the need for careful dosage regulation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
